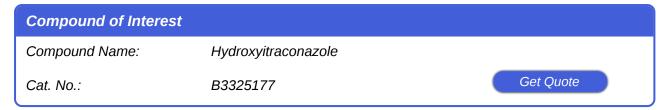


Structural Analysis of Hydroxyitraconazole: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Possessing a complex chemical structure, a thorough understanding of its three-dimensional arrangement, stereochemistry, and solid-state properties is crucial for drug development, formulation design, and understanding its pharmacological activity. This technical guide provides a summary of the available structural and analytical data for hydroxyitraconazole, highlighting key experimental techniques used in its characterization. However, it is important to note that a complete single-crystal X-ray diffraction analysis, the gold standard for definitive structural elucidation, is not publicly available at the time of this writing.

Chemical and Physical Properties

Hydroxyitraconazole is a large, complex organic molecule with the following fundamental properties:



Property	Value	Reference
Molecular Formula	C35H38Cl2N8O5	[1][2][3]
Molecular Weight	721.63 g/mol	[3]
Appearance	Solid	[4]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the chemical structure of **hydroxyitraconazole**. While a complete dataset is not publicly available, the following provides an overview of the key methods and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

1H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. A publicly available 1H NMR spectrum for hydroxyitraconale exists, which is crucial for confirming its chemical structure.

13C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. While studies on the 13C NMR of the parent drug, itraconazole, have been published, specific and complete 13C NMR spectral data with assignments for **hydroxyitraconazole** are not readily found in the public domain.[5] Such data would be invaluable for a complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity. The molecular weight of **hydroxyitraconazole** has been confirmed by mass spectrometry.[4]

Chromatographic Separation



High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the separation, identification, and quantification of **hydroxyitraconazole**, particularly in biological matrices.

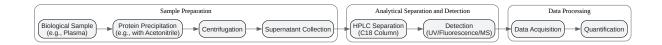
Experimental Protocol: HPLC for Hydroxyitraconazole Analysis

While specific protocols vary between laboratories, a general HPLC method for the analysis of **hydroxyitraconazole** in plasma can be summarized as follows. This protocol is a composite based on common practices described in the literature.[6][7]

- 1. Sample Preparation:
- Protein precipitation from plasma samples is a common first step, often using acetonitrile.
- This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.
- 2. Chromatographic Conditions:
- Column: A reverse-phase column, such as a C18 column, is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed in a gradient or isocratic elution mode.
- Flow Rate: A typical flow rate is around 0.5 mL/min.
- Detection: UV or fluorescence detection can be used.
- 3. Data Analysis:
- Quantification is achieved by comparing the peak area of **hydroxyitraconazole** in the sample to a standard curve prepared with known concentrations of the analyte.

The following diagram illustrates a typical workflow for the analysis of **hydroxyitraconazole** in a biological sample.





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A typical workflow for the analysis of **hydroxyitraconazole** in a biological sample.

Stereochemistry

Itraconazole has three chiral centers, leading to a complex mixture of stereoisomers. Consequently, **hydroxyitraconazole** also exists as multiple stereoisomers. The synthesis of specific, single stereoisomers of **hydroxyitraconazole** has been reported in the literature, which is a critical step towards understanding the biological activity of each individual isomer.[8]

Crystalline Structure

The solid-state structure of a pharmaceutical compound significantly influences its physical properties, such as solubility and stability. While itraconazole is known to exist in different crystalline forms (polymorphs), detailed information on the crystal structure of **hydroxyitraconazole** is not publicly available.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and information about the crystal packing. To date, a Crystallographic Information File (CIF) or a detailed structural report from a single-crystal XRD study of **hydroxyitraconazole** has not been identified in public databases such as the Cambridge Structural Database (CSD).[2] The availability of such data would be a significant advancement in the structural characterization of this important metabolite.

Conclusion and Future Outlook

The structural analysis of **hydroxyitraconazole** is an area that requires further investigation. While its fundamental chemical properties and methods for its quantification are established, a definitive, high-resolution crystal structure remains elusive in the public domain. The availability



of single-crystal X-ray diffraction data would provide invaluable insights into its precise molecular geometry and intermolecular interactions, which are critical for computational modeling, understanding its interaction with biological targets, and for the rational design of new formulations. Furthermore, the publication of a complete and assigned 13C NMR spectrum would complete the fundamental spectroscopic characterization of this molecule. Future research efforts focused on the synthesis of high-quality single crystals of hydroxyitraconazole and their analysis by X-ray diffraction are highly encouraged to fill this knowledge gap.

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